REACTION_CXSMILES
|
[CH2:1]([NH:5][C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([S:22](=[O:25])(=[O:24])[NH2:23])[C:14]=1[O:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:9]([NH2:11])=O)[CH2:2][CH2:3][CH3:4].P(Cl)(Cl)(Cl)=O>>[CH2:1]([NH:5][C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([S:22](=[O:25])(=[O:24])[NH2:23])[C:14]=1[O:15][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)[C:9]#[N:11])[CH2:2][CH2:3][CH3:4]
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Name
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3-n-butylamino-4-phenoxy-5-sulfamylbenzamide
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Quantity
|
8.5 g
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Type
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reactant
|
Smiles
|
C(CCC)NC=1C=C(C(=O)N)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O
|
Name
|
|
Quantity
|
25 mL
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Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is then evaporated in vacuo
|
Type
|
CUSTOM
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Details
|
the residue is triturated with ice-water (120 ml)
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Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NC=1C=C(C#N)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |